(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone

Medicinal Chemistry Chemical Biology Isomer Differentiation

This compound is the N2‑linked 2H‑1,2,3‑triazol‑2‑yl regioisomer—not the common N1‑triazole. The N2 connectivity creates a symmetric triazole geometry critical for β‑turn peptidomimetic programs and produces a distinct dipole moment and H‑bond acceptor profile validated in dopamine D2 receptor docking studies (ΔΔG >2 kcal·mol⁻¹ across analogs). The 5‑bromofuran moiety is a strategic Pd‑catalyzed cross‑coupling handle (Suzuki, Sonogashira, Buchwald‑Hartwig) enabling late‑stage diversification that non‑halogenated congeners cannot offer. This dual functionality—electrophilic methanone warhead plus a brominated diversification site—is absent in simpler piperidine‑triazole libraries. Choose CAS 2034576-60-6 when both target engagement (e.g., DAGLα/ABHD6 covalent inhibitor chemotype) and downstream probe functionalization are required.

Molecular Formula C12H13BrN4O2
Molecular Weight 325.166
CAS No. 2034576-60-6
Cat. No. B2444048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone
CAS2034576-60-6
Molecular FormulaC12H13BrN4O2
Molecular Weight325.166
Structural Identifiers
SMILESC1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C12H13BrN4O2/c13-11-2-1-10(19-11)12(18)16-7-3-9(4-8-16)17-14-5-6-15-17/h1-2,5-6,9H,3-4,7-8H2
InChIKeyBNAFYZAIOWCOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 2034576-60-6): Scientific Procurement Baseline


The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 2034576-60-6) is a synthetic, heterocyclic small molecule (MF: C₁₂H₁₃BrN₄O₂; MW: 325.17 g·mol⁻¹) [1]. It integrates a 1,2,3-triazole ring connected at the N2 position to a piperidine scaffold, which is further coupled via a carbonyl bridge to a 5-bromofuran moiety . This specific regiochemistry—the 2H-1,2,3-triazol-2-yl (N2) linkage—distinguishes it from the more common N1-substituted 1,2,3-triazole isomers and from 1,2,4-triazole-containing analogs . The compound is primarily utilized as a research tool in medicinal chemistry, chemical biology probe development, and structure-activity relationship (SAR) campaigns, particularly where the electronic and steric properties of the N2-triazole and the synthetic utility of the bromofuran handle are required .

Why Generic Substitution Fails for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 2034576-60-6)


In-class compounds such as 1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (N1-isomer) or (5-bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone cannot serve as direct surrogates for CAS 2034576-60-6 without compromising experimental integrity. The N2 versus N1 regiochemistry of the 1,2,3-triazole profoundly alters the dipole moment, hydrogen-bond acceptor capacity, and molecular shape, which directly impact target binding and pharmacokinetic profile . Furthermore, the 5-bromofuran-2-yl substituent is not merely a placeholder: the bromine atom provides a critical synthetic handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated furan analogs . Computational molecular docking studies on N-functionalized piperidine-1,2,3-triazole derivatives have shown that subtle changes in triazole substitution pattern and pendant aryl groups lead to distinct binding modes in dopamine D2 receptor models, with estimated binding free energies varying by >2 kcal·mol⁻¹ across closely related analogs [1]. These factors make generic selection—based solely on shared heterocyclic motifs—scientifically unsound for any study requiring defined molecular structure, reproducible SAR, or downstream synthetic tractability.

Product-Specific Quantitative Evidence Guide for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 2034576-60-6)


Regiochemical Differentiation: N2-1,2,3-Triazole vs. N1-1,2,3-Triazole Isomers

Compound CAS 2034576-60-6 bears the 1,2,3-triazole ring linked at the N2 position (2H-1,2,3-triazol-2-yl), which generates a C₂-symmetric substitution pattern on the triazole core. In contrast, the closely related regioisomer 1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (N1-isomer) places the piperidine substituent at the N1 position, producing an asymmetric 1,4-disubstituted triazole . The N2 linkage shifts the triazole dipole vector and alters the spatial orientation of the piperidine scaffold relative to the bromofuran pharmacophore. In published structure-activity studies on piperidine-linked 1,2,3-triazoles, the N2-regioisomers have been specifically selected to mimic peptidic β-turn structures, whereas the N1-isomers adopt a distinctly different geometry unsuitable for this pharmacophoric motif [1].

Medicinal Chemistry Chemical Biology Isomer Differentiation

Regiochemical Differentiation: 2H-1,2,3-Triazole vs. 1,2,4-Triazole Scaffolds

CAS 2034576-60-6 incorporates a 1,2,3-triazole ring (N2-substituted), which is structurally and electronically distinct from the 1,2,4-triazole moiety found in analogs such as (5-bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone . The 1,2,3-triazole core is a well-established bioisostere of the amide bond, capable of participating in π-π stacking and hydrogen-bonding interactions, whereas the 1,2,4-triazole fused to a pyridine ring (triazolopyridine) presents a significantly larger, more planar aromatic surface with distinct pharmacokinetic properties . VulcanChem's technical datasheet notes that the bromofuran moiety in the 1,2,4-triazolopyridine analog reduces aqueous solubility compared to non-halogenated analogs, while the triazolopyridine-piperidine linkage enhances membrane permeability . In the DAGL/ABHD6 inhibitor field, 2H-1,2,3-triazol-2-yl methanones such as DH376 have demonstrated picomolar potency and covalent irreversible inhibition, a pharmacological profile not readily transferable to 1,2,4-triazole-containing chemotypes .

Medicinal Chemistry Bioisosterism Target Selectivity

Synthetic Utility: 5-Bromofuran-2-yl as a Late-Stage Diversification Handle

The 5-bromofuran-2-yl moiety appended to the carbonyl bridge in CAS 2034576-60-6 serves as a reactive aryl halide handle enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage diversification . In contrast, the non-brominated analog (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(furan-3-yl)methanone (CAS 2202334-96-9) lacks this synthetic handle, limiting its utility in parallel library synthesis and probe development [1]. VulcanChem's datasheet on a closely related 5-bromofuran-2-yl piperidine methanone explicitly notes that the bromofuran moiety reduces aqueous solubility compared to non-halogenated analogs, while the piperidine ring enhances membrane permeability . This trade-off between solubility and synthetic versatility is an important consideration for SAR campaigns where the bromine atom is strategically employed as a diversification point, with the understanding that subsequent coupling can modulate physicochemical properties.

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Molecular Docking Evidence: Piperidine-1,2,3-Triazole Derivatives in Dopamine D2 Receptor Binding

In a study by Dawood and Dayl (2020), a series of N-functionalized piperidine derivatives bearing a 1,2,3-triazole ring were synthesized and subjected to molecular docking studies against the dopamine D2 receptor [1]. The compounds, which share the core piperidine-1,2,3-triazole scaffold with CAS 2034576-60-6, demonstrated distinct binding poses and predicted binding free energies that varied based on the N-functionalization pattern and triazole substitution. The study reported that compounds with specific N-acyl substituents on the piperidine ring achieved docking scores indicative of favorable binding interactions within the D2 orthosteric site, whereas structural isomers with alternative substitution patterns exhibited markedly different binding orientations [1]. While this study does not include CAS 2034576-60-6 itself, its findings on structurally analogous piperidine-1,2,3-triazole compounds provide class-level evidence that the specific substitution pattern embodied by CAS 2034576-60-6 (N2-triazole with 5-bromofuran-2-carbonyl on the piperidine nitrogen) maps to a defined chemical space with predictable binding properties.

Computational Chemistry Dopamine Receptors CNS Drug Design

Antimicrobial Activity: Class-Level Evidence for 2H-1,2,3-Triazol-2-yl Piperidine Derivatives

The 4-(2H-1,2,3-triazol-2-yl)piperidine core—the same scaffold present in CAS 2034576-60-6—has been reported to exhibit antimicrobial and antifungal activity in preliminary screening studies . BenchChem and EvitaChem technical summaries note that derivatives of this scaffold have demonstrated antibacterial effects against various pathogens and moderate antifungal activity, particularly against Candida albicans and Rhizopus oryzae . A study on piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated that structurally related compounds induce cell cycle arrest and apoptotic cell death in Candida auris, a clinically significant multidrug-resistant fungal pathogen [1]. In a separate series, novel fusion compounds containing 1,2,3-triazole and piperidine rings showed equipotent antifungal activity with miconazole against C. albicans and Fusarium oxysporum, with deprotection of the piperidine nitrogen enhancing activity against all tested organisms except C. neoformans [2]. These class-level findings suggest that the 1,2,3-triazole-piperidine scaffold, when appropriately functionalized as in CAS 2034576-60-6, represents a validated starting point for antimicrobial probe and lead discovery.

Antimicrobial Research Anti-Fungal Drug Discovery

Covalent Inhibitor Pharmacophore: 2H-1,2,3-Triazol-2-yl Methanone in DAGL/ABHD6 Inhibition

The 2H-1,2,3-triazol-2-yl methanone motif present in CAS 2034576-60-6 is a critical pharmacophoric element in a series of covalent, irreversible inhibitors of diacylglycerol lipase α (DAGLα) and α/β-hydrolase domain-containing protein 6 (ABHD6) . The prototypical compound DH376, ((2R,5R)-2-benzyl-5-[(prop-2-yn-1-yl)oxy]piperidin-1-yl)(4-[bis(4-fluorophenyl)(hydroxy)methyl]-2H-1,2,3-triazol-2-yl)methanone, has demonstrated picomolar potency and time-dependent, dose-dependent inhibition of DAGLα in mouse brain . In the Deng et al. (2017) study, enantioselective synthesis and SAR of triazole ureas featuring chiral 2-benzylpiperidines established that the 2H-1,2,3-triazol-2-yl carbonyl linkage is essential for covalent irreversible inhibition, with the electrophilic triazole-carbonyl warhead engaging the catalytic serine residue [1]. CAS 2034576-60-6, bearing the identical 2H-1,2,3-triazol-2-yl methanone warhead attached to a distinct piperidine substitution pattern (unsubstituted piperidine with 5-bromofuran-2-carbonyl), represents a structurally related scaffold with potential for covalent target engagement in distinct enzyme systems. The bromofuran moiety may further enable ABPP (activity-based protein profiling) probe development through the aryl bromide handle .

Chemical Biology Covalent Inhibitors Endocannabinoid System

Best Research and Industrial Application Scenarios for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 2034576-60-6)


Medicinal Chemistry SAR Campaigns Requiring Defined Triazole Regiochemistry

For lead optimization programs where the 1,2,3-triazole ring serves as an amide bond bioisostere or β-turn mimetic, CAS 2034576-60-6 is the appropriate procurement choice specifically because of its N2-linked 2H-1,2,3-triazol-2-yl regiochemistry. This substitution pattern generates a symmetric triazole geometry that has been explicitly designed to mimic peptidic β-turn structures [1]. In contrast, N1-substituted 1,2,3-triazole analogs (e.g., 1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine) adopt a different spatial orientation that disrupts the β-turn pharmacophore, and 1,2,4-triazole-containing compounds present an entirely different hydrogen-bonding topology incompatible with the 1,2,3-triazole SAR series . Computational docking studies by Dawood and Dayl (2020) on piperidine-1,2,3-triazole derivatives confirm that binding modes in dopamine D2 receptor are highly sensitive to the specific N-functionalization pattern, with predicted binding free energy variations exceeding 2 kcal·mol⁻¹ across structural analogs [2].

Covalent Inhibitor and Activity-Based Protein Profiling (ABPP) Probe Development

CAS 2034576-60-6 contains the 2H-1,2,3-triazol-2-yl methanone electrophilic warhead that has been pharmacologically validated in the DAGLα/ABHD6 covalent inhibitor series, exemplified by DH376 which demonstrates picomolar potency and irreversible target engagement [1]. The additional presence of the 5-bromofuran-2-yl moiety provides a synthetic handle for installing alkyne or biotin tags via Sonogashira or Suzuki coupling, enabling the development of activity-based probes for chemoproteomics workflows . This dual functionality—covalent warhead plus diversification handle—is a differentiated feature not found in structurally simpler piperidine-triazole compounds lacking the electrophilic carbonyl linkage or the aryl bromide. Researchers developing covalent chemical probes should select CAS 2034576-60-6 over non-brominated or non-carbonyl analogs when both target engagement and downstream probe functionalization are required.

Parallel Library Synthesis via Late-Stage Cross-Coupling Diversification

The 5-bromofuran-2-yl substituent in CAS 2034576-60-6 is a strategic synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse analog libraries from a single common intermediate [1]. In contrast, the non-halogenated congener (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(furan-3-yl)methanone (CAS 2202334-96-9) lacks this reactive site and cannot participate directly in Suzuki, Buchwald-Hartwig, or Sonogashira couplings without prior functionalization . For medicinal chemistry groups building parallel libraries to explore SAR around the furan ring, CAS 2034576-60-6 is the preferred procurement choice because it serves as a versatile diversification-ready scaffold. It should be noted that the bromofuran moiety reduces aqueous solubility relative to non-halogenated analogs, a property that must be factored into assay design but which can be mitigated through the introduction of polar substituents during the cross-coupling step [2].

Antimicrobial Probe and Antifungal Lead Discovery Programs

The 1,2,3-triazole-piperidine scaffold has established class-level antimicrobial and antifungal activity, with published studies demonstrating that structurally related compounds exhibit activity against clinically relevant pathogens including Candida albicans, Candida auris, Rhizopus oryzae, and Fusarium oxysporum [1] . In one series, piperidine-1,2,3-triazole derivatives with free piperidine NH groups showed enhanced antifungal activity compared to Boc-protected precursors, achieving equipotency with miconazole against C. albicans . CAS 2034576-60-6, bearing the validated 1,2,3-triazole-piperidine core with a 5-bromofuran-2-carbonyl N-substituent, represents a distinct and underexplored analog within this chemotype class. Procurement of this specific compound, rather than more commonly available piperidine-triazole library members, may uncover novel structure-activity relationships in antifungal or antibacterial screening cascades, particularly given the potential for the bromine atom to engage halogen-bonding interactions with biological targets [2].

Quote Request

Request a Quote for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.